molecular formula C12H17F2NO2 B14024706 Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate

Cat. No.: B14024706
M. Wt: 245.27 g/mol
InChI Key: ZSBLZLMCULUTRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of ethynyl and difluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Incorporation of the Difluoro Groups: The difluoro groups are typically introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Addition: The ethynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkynes.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate involves its interactions with specific molecular targets and pathways. The ethynyl and difluoro groups contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    This compound: This compound has similar functional groups but may differ in the position or number of substituents.

Properties

Molecular Formula

C12H17F2NO2

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 3-ethynyl-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H17F2NO2/c1-6-11(5)7-15(8-12(11,13)14)9(16)17-10(2,3)4/h1H,7-8H2,2-5H3

InChI Key

ZSBLZLMCULUTRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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